molecular formula C20H24N2O4S B11259581 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B11259581
M. Wt: 388.5 g/mol
InChI Key: VHTZWMJUULGHNW-UHFFFAOYSA-N
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Description

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Methanesulfonylation: The tetrahydroquinoline core can be sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Benzamide formation: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-(propan-2-yloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZOIC ACID
  • N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE DERIVATIVES

Uniqueness

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific structural features, such as the methanesulfonyl group and the tetrahydroquinoline core, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H24N2O4S/c1-14(2)26-18-10-7-16(8-11-18)20(23)21-17-9-6-15-5-4-12-22(19(15)13-17)27(3,24)25/h6-11,13-14H,4-5,12H2,1-3H3,(H,21,23)

InChI Key

VHTZWMJUULGHNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2

Origin of Product

United States

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